(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone
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Overview
Description
This compound is a complex organic molecule that contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thiophene ring, a tetrahydrothieno ring, and a quinolin ring, all connected in a specific arrangement. The compound also contains an amino group and a phenyl group .Chemical Reactions Analysis
Thiophene derivatives have been synthesized from enaminones via reactions with different nucleophiles and electrophiles . The reactivity of enaminones is due to their ambident nucleophilicity and electrophilicity .Scientific Research Applications
Spectroscopic Properties and Quantum Chemistry Calculations
One study delves into the spectroscopic properties of related compounds, highlighting their fluorescence and electronic absorption properties in different solvents. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp methods, offer insights into the compounds' electronic structures and conformations. This research provides a foundation for understanding how similar compounds interact with light and their potential applications in optical materials and sensors (Al-Ansari, 2016).
Synthetic Chemistry and Molecular Docking Studies
Another significant application is in synthetic chemistry , where novel compounds with similar structures are synthesized and characterized. These studies often include spectral characterization, DFT calculations, and molecular docking studies to understand the compounds' structural properties and potential biological activities. Such research underscores the importance of these compounds in developing new materials and pharmaceuticals (Shahana & Yardily, 2020).
Conducting Copolymers for Electronic Applications
Research into conducting copolymers incorporating quinoline derivatives, including similar compounds, highlights their potential in electronic applications. Electrochemical copolymerization techniques are used to create materials with desirable electrical properties, suitable for use in electronic devices (Turac et al., 2011).
Antitumor and Biological Activities
The potential antitumor activities of phosphorylated derivatives of related compounds have been explored, demonstrating the synthesis of prodrugs with significant biological activity. These studies offer a pathway for developing new cancer therapies by modifying the compound's structure to enhance its activity against tumor cells (Cheng et al., 2013).
Future Directions
Thiophene-based compounds have shown promise in various fields, particularly in medicinal chemistry. They have been proven to be effective drugs in the current disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
Thiophene-based analogs, such as the compound , have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, some thiophene-based drugs are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological and physiological functions . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .
Properties
IUPAC Name |
(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c23-19-18-17(16-11-6-12-26-16)14-9-4-5-10-15(14)24-22(18)27-21(19)20(25)13-7-2-1-3-8-13/h1-3,6-8,11-12H,4-5,9-10,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWBKHURAAPEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=CC=C4)N)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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